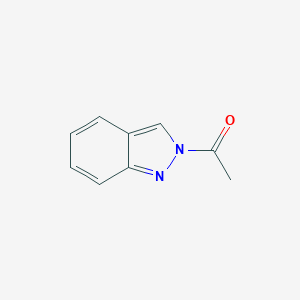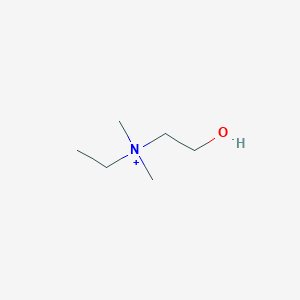
Tetraethyldiborane
Overview
Description
Tetraethyldiborane is an organoboron compound with the chemical formula (C2H5)4B2H2 It is a colorless liquid that is highly reactive and pyrophoric, meaning it can ignite spontaneously in air This compound is part of the larger family of organoboranes, which are compounds containing boron-carbon bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraethyldiborane can be synthesized through several methods. One common method involves the reaction of trialkylboranes with diborane. For example, the reaction of triethylborane with diborane can produce this compound. Another method involves the reduction of dialkylborochlorides with sodium or lithium borohydrides. These reactions typically require controlled conditions, including low temperatures and inert atmospheres, to prevent unwanted side reactions and ensure the stability of the product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can help in achieving higher yields and purity. Safety measures are crucial due to the compound’s pyrophoric nature, requiring specialized equipment and handling procedures.
Chemical Reactions Analysis
Types of Reactions: Tetraethyldiborane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boron-containing oxides.
Reduction: It can be reduced to form simpler boron hydrides.
Substitution: It can undergo substitution reactions where the ethyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boron oxides, while substitution reactions can produce a variety of organoboron compounds .
Scientific Research Applications
Tetraethyldiborane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydroboration reactions where it adds across double bonds to form organoboron compounds.
Medicine: Research is ongoing into its use in boron neutron capture therapy (BNCT), a type of cancer treatment that targets tumor cells with boron-containing compounds.
Mechanism of Action
The mechanism of action of tetraethyldiborane involves its ability to form stable complexes with various substrates. In hydroboration reactions, it adds across carbon-carbon double bonds, forming organoboron intermediates that can be further transformed into alcohols, amines, or other functional groups. The boron atom in this compound acts as an electrophile, facilitating these reactions by stabilizing negative charges on the reaction intermediates .
Comparison with Similar Compounds
Triethylborane: Another organoborane with similar reactivity but different physical properties.
Tetramethyldiborane: Similar in structure but with methyl groups instead of ethyl groups.
Diborane: The parent compound of tetraethyldiborane, with hydrogen atoms instead of ethyl groups.
Uniqueness: this compound is unique due to its specific combination of ethyl groups and boron-hydrogen bonds, which confer distinct reactivity and stability compared to other organoboranes. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in both research and industrial applications .
Properties
IUPAC Name |
diethylboranyl(diethyl)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20B2/c1-5-9(6-2)10(7-3)8-4/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUMCCCPYLSETM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(B(CC)CC)(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20B2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445931 | |
| Record name | TETRAETHYLDIBORANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12081-54-8 | |
| Record name | TETRAETHYLDIBORANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10-hydroxy-2-methyl-8-pentyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-5-one](/img/structure/B82232.png)












